![molecular formula C5H10ClN5S B2636618 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride CAS No. 1797775-73-5](/img/structure/B2636618.png)
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride
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Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C5H10ClN5S and a molecular weight of 207.69 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a thiomorpholine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride typically involves the reaction of thiomorpholine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloroethane (DCE) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reaction conditionsorganic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities due to the presence of the tetrazole and thiomorpholine moieties. Here are some notable applications:
Antimicrobial Activity
Research has indicated that derivatives containing tetrazole rings often exhibit antimicrobial properties. For instance, studies on similar thiadiazole and tetrazole derivatives have shown promising results against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Tetrazole-containing compounds have been investigated for their anticancer properties. A study highlighted the synthesis of novel compounds that showed significant cytotoxic effects against human cancer cell lines. These compounds target specific pathways involved in tumor growth and proliferation, suggesting that 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride could be a valuable scaffold for anticancer drug development .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory activities. The presence of the thiomorpholine ring may enhance the compound's ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of tetrazole derivatives based on thiomorpholine structures. These compounds were evaluated for their antimicrobial and anticancer activities through in vitro assays. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional antibiotics and chemotherapeutics, indicating their potential as novel therapeutic agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms .
Data Table: Summary of Biological Activities
Activity Type | Assessed Compounds | Results |
---|---|---|
Antimicrobial | Tetrazole derivatives | Effective against multiple bacterial strains |
Anticancer | Novel synthesized compounds | Significant cytotoxicity in cancer cell lines |
Anti-inflammatory | Thiadiazole derivatives | Reduced inflammation markers in vitro |
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The thiomorpholine moiety contributes to the compound’s overall stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazole: A simple tetrazole compound used in various chemical reactions and as a precursor in the synthesis of more complex tetrazole derivatives.
3,6-bis(1H-1,2,3,4-tetrazol-5-yl)-1,2,4,5-tetrazine (BTATz): An energetic material with applications in high-energy compounds and explosives.
1,3,5-tris(1H-1,2,3,4-tetrazol-5-yl)benzene: Used in the development of high-energy materials and as a ligand in coordination chemistry.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride is unique due to the presence of both the tetrazole ring and the thiomorpholine moiety, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications in scientific research and industry .
Biological Activity
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride (CAS Number: 1797775-73-5) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H11ClN6S
- Molecular Weight : 207.69 g/mol
- CAS Number : 1797775-73-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in critical cellular processes.
Potential Targets:
- Topoisomerase Inhibition : Compounds featuring tetrazole moieties have been noted for their ability to inhibit topoisomerase II, which is essential for DNA replication and repair .
- Serotonin Receptors : Some derivatives have shown promise as partial agonists at serotonin receptors, indicating potential applications in treating mood disorders .
- PD-1/PD-L1 Interaction : Research has indicated that compounds similar to this tetrazole derivative can modulate immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .
Biological Activity Studies
Several studies have explored the biological activity of this compound and its derivatives.
Table 1: Summary of Biological Activities
Case Study 1: Immune Modulation
In a study evaluating immune cell responses, this compound was tested for its ability to modulate T-cell activation through the PD-1/PD-L1 pathway. The results indicated that the compound could enhance T-cell proliferation and cytokine production in the presence of PD-L1 expressing cells .
Case Study 2: Antimicrobial Activity
A related study investigated the antimicrobial properties of tetrazole derivatives against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results showed that certain modifications to the thiomorpholine structure significantly improved antibacterial activity .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)thiomorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOREBOLGIFBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=NNN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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